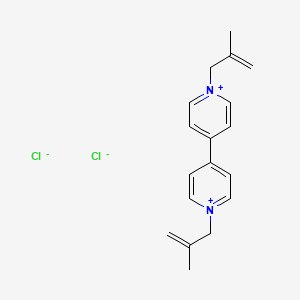
1,1'-Bis(2-methylprop-2-en-1-yl)-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two bipyridinium units linked by 2-methylprop-2-en-1-yl groups, and it exists as a dichloride salt. The compound’s structure imparts it with interesting chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-methylprop-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced bipyridinium species.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted bipyridinium derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It is employed in the study of biological systems, particularly in the investigation of redox processes and electron transfer mechanisms.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride involves its ability to participate in redox reactions and electron transfer processes. The bipyridinium units in the compound can undergo reversible oxidation and reduction, making it an effective mediator in electron transfer reactions. The molecular targets and pathways involved in its action depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride can be compared with other similar compounds, such as:
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridine: This compound lacks the dichloride salt form and has different solubility and reactivity properties.
4,4’-Bipyridine: A simpler bipyridinium compound that serves as a precursor in the synthesis of more complex derivatives.
2,2’-Bipyridine: Another bipyridinium compound with different electronic and steric properties.
The uniqueness of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride lies in its specific structure, which imparts it with distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
63961-91-1 |
|---|---|
Molecular Formula |
C18H22Cl2N2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-4-[1-(2-methylprop-2-enyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C18H22N2.2ClH/c1-15(2)13-19-9-5-17(6-10-19)18-7-11-20(12-8-18)14-16(3)4;;/h5-12H,1,3,13-14H2,2,4H3;2*1H/q+2;;/p-2 |
InChI Key |
MYHOXGVHWUXRKY-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
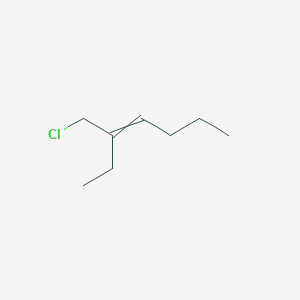

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

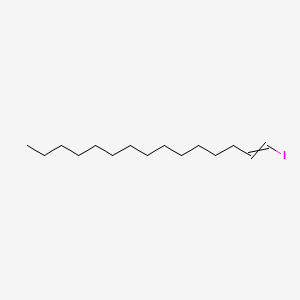
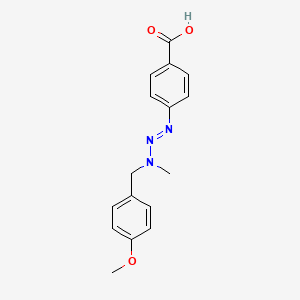
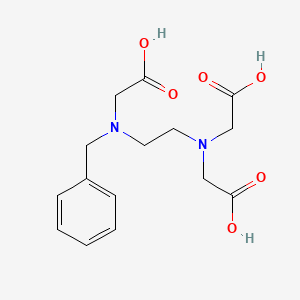

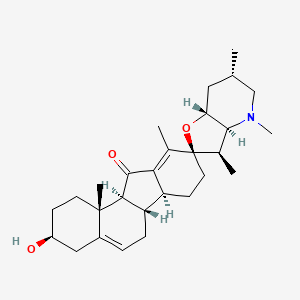
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
